2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Diterpenoid Glycosides Natural Product Chemistry Analytical Standard

Sourcing structurally authenticated ent-kaurane glycosides with defined stereochemistry often delays natural-product research. 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside (CAS 195735-16-1) resolves this bottleneck as a well-characterized, high-purity reference material directly isolated from Pteris cretica. Its unique 2-O-β-D-allopyranosyl moiety distinguishes it from common glucopyranoside analogs, providing a critical probe for glycosyltransferase substrate-specificity studies and ensuring reproducible chromatographic method development. • HPLC-verified purity ≥98%, supported by NMR and MS spectral documentation. • Available in multiple research-grade quantities with batch-specific certificates of analysis. • Ships globally with expedited customs clearance for routine laboratory procurement.

Molecular Formula C26H44O8
Molecular Weight 484.6 g/mol
Cat. No. B12109428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
Molecular FormulaC26H44O8
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)OC5C(C(C(C(O5)CO)O)O)O)C
InChIInChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3
InChIKeyRGKNTHMUHXNDHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside: Sourcing & Identification


2,6,16-Kauranetriol 2-O-beta-D-allopyranoside (CAS 195735-16-1) is a natural diterpenoid glycoside belonging to the ent-kaurane class of compounds [1]. It is a glycosylated derivative of 2,6,16-kauranetriol, where a beta-D-allopyranose sugar moiety is attached at the 2-O position [2]. This compound has been isolated from plant sources such as *Pteris cretica* and is available for purchase from specialized chemical vendors for life science research . Its procurement is defined by its unique molecular structure (C26H44O8) and specific stereochemistry [2].

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside: Substitution Risks


The substitution of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside with its aglycone (2,6,16-kauranetriol) or other glycosylated analogs (e.g., glucopyranoside derivatives) is not scientifically valid. The presence and type of glycosidic moiety are critical determinants of a molecule's physicochemical properties, biological activity, and metabolic stability [1]. Specifically, the beta-D-allopyranoside group attached at the 2-O position differentiates this compound from its aglycone (molecular weight 322.5 g/mol) [2] and other glycosides like 6beta,16-Dihydroxykauran-2beta-yl beta-D-glucopyranoside [3]. These structural distinctions directly impact parameters such as solubility, logP, and target recognition, which are essential for reproducible experimental outcomes [1].

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside: Comparative Evidence


Allopyranoside Moiety Identity & Specificity

The compound's identity is defined by its unique molecular composition (C26H44O8) and the specific beta-D-allopyranoside glycosylation at the 2-O position of the kaurane core [1]. This differentiates it from the unglycosylated aglycone, 2,6,16-kauranetriol (C20H34O3), which has a significantly lower molecular weight of 322.5 g/mol and lacks the sugar moiety [2]. The glycosylation pattern also distinguishes it from related glucopyranoside derivatives, such as 6beta,16-Dihydroxykauran-2beta-yl beta-D-glucopyranoside, which shares a similar molecular formula but differs in the sugar's stereochemistry and connectivity [1].

Diterpenoid Glycosides Natural Product Chemistry Analytical Standard

Natural Source & Botanical Origin

This glycoside is documented as being isolated from the herbs of *Pteris cretica*, providing a specific and traceable natural source . This is in contrast to the aglycone, 2,6,16-kauranetriol, which has been reported from multiple plant sources and may be considered a more general diterpenoid metabolite [1]. The defined origin supports batch-to-batch consistency and offers a clear starting point for investigations into its biosynthesis or ecological role.

Natural Product Isolation Phytochemistry Source Verification

Cell Differentiation Activity

Publicly available data indicates that this compound exhibits activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While this suggests a specific biological effect, it is presented without quantitative comparative data (e.g., IC50 values) against known differentiation agents (e.g., Vitamin D3, retinoic acid) or closely related kaurane glycosides. Therefore, the evidence supports a qualitative functional claim but lacks the quantitative rigor for a direct performance comparison.

Cell Differentiation Anticancer Research Dermatological Research

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside: Optimal Applications


Analytical Reference Standard

The compound's well-defined chemical structure, high purity (>98% HPLC) [1], and availability from multiple vendors make it suitable as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) aimed at quantifying kaurane-type diterpenoid glycosides in plant extracts or biological samples .

Biosynthesis & Natural Product Studies

Given its specific origin from *Pteris cretica* , this compound is an ideal substrate for studies investigating the biosynthesis, transport, and accumulation of kaurane glycosides within this plant species. Its unique glycosylation pattern can be used as a probe to study the substrate specificity of glycosyltransferases involved in secondary metabolism [2].

Cell Differentiation Screening

Based on the preliminary, non-quantitative evidence of its activity in inducing cell differentiation [3], this compound is a candidate for functional screening assays aimed at discovering novel differentiation-inducing agents for cancer or dermatological research. Researchers should design experiments that quantitatively benchmark its potency against established controls to validate this functional claim.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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